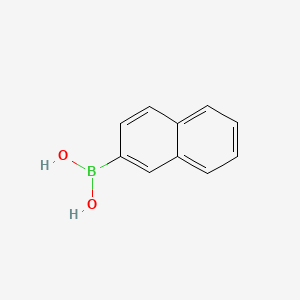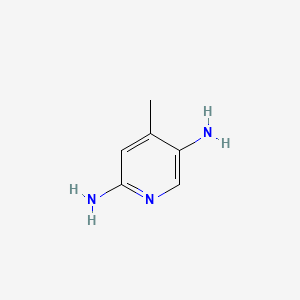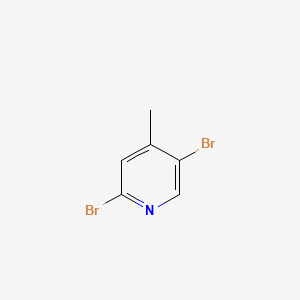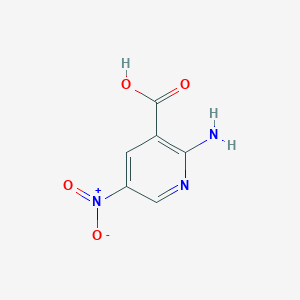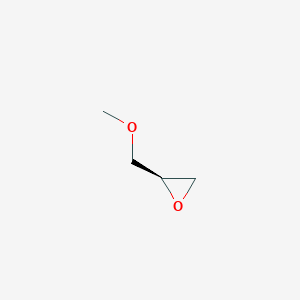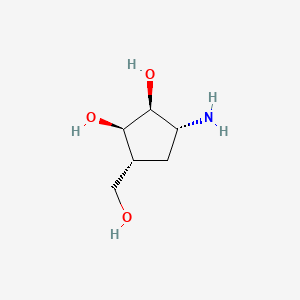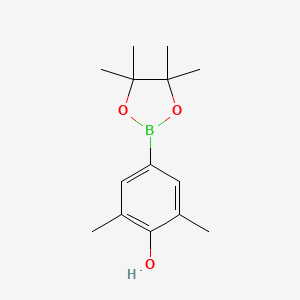
2-(2-Clorofenoxi)Etilamina
Descripción general
Descripción
2-(2-Chlorophenoxy)Ethylamine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Chlorophenoxy)Ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Chlorophenoxy)Ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenoxy)Ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Potencial Agente Terapéutico de Síntesis
2-(2-Clorofenoxi)Etilamina: tiene aplicaciones potenciales en la síntesis de agentes terapéuticos. Su estructura podría utilizarse para desarrollar compuestos con actividades farmacológicas, posiblemente actuando como intermediarios en la síntesis de moléculas más complejas que se dirigen a receptores o enzimas específicos dentro del cuerpo .
Agricultura: Intermediario Agroquímico
En agricultura, This compound puede servir como intermediario en la síntesis de agroquímicos. Podría utilizarse en el desarrollo de nuevos fungicidas, herbicidas e insecticidas, contribuyendo a la protección de los cultivos y la mejora de la productividad agrícola .
Ciencia de Materiales: Modificación de Polímeros
Este compuesto podría desempeñar un papel en la ciencia de materiales, particularmente en la modificación de polímeros. Sus propiedades químicas podrían permitirle interactuar con las cadenas de polímeros, lo que podría conducir al desarrollo de materiales con características mejoradas, como mayor durabilidad o funcionalidades superficiales específicas .
Ciencias Ambientales: Remediación de la Contaminación
This compound: podría investigarse por su papel en las ciencias ambientales, especialmente en relación con la remediación de la contaminación. Su reactividad con varios contaminantes ambientales podría conducir a la creación de compuestos que ayudan a desintoxicar sitios contaminados o en el tratamiento de materiales de desecho .
Química Analítica: Cromatografía y Espectroscopia
En química analítica, This compound podría utilizarse como estándar o reactivo en técnicas cromatográficas y espectroscopia. Su firma química única le permite ser un punto de referencia para la identificación y cuantificación de compuestos similares en mezclas complejas .
Investigación en Bioquímica: Proteómica y Estudios Enzimáticos
Finalmente, en la investigación en bioquímica, este compuesto puede utilizarse en proteómica para estudiar las interacciones de proteínas y la cinética enzimática. Su estructura podría ser fundamental para comprender cómo ciertas enzimas interactúan con los sustratos, lo cual es crucial para el desarrollo de fármacos y la comprensión de las vías metabólicas .
Mecanismo De Acción
Mode of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, act as synthetic auxins, inducing uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant
Biochemical Pathways
Related compounds like 2-phenethylamines are known to be widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements
Pharmacokinetics
Some physical properties such as boiling point (115-117°c at 5mm pressure) and melting point (39-40°c) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Action Environment
It is known to be moisture sensitive , which suggests that humidity could potentially affect its stability and efficacy.
Safety and Hazards
2-(2-Chlorophenoxy)Ethylamine is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
2-(2-Chlorophenoxy)Ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids, impacting overall protein metabolism. Additionally, 2-(2-Chlorophenoxy)Ethylamine can bind to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-(2-Chlorophenoxy)Ethylamine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-(2-Chlorophenoxy)Ethylamine can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(2-Chlorophenoxy)Ethylamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 2-(2-Chlorophenoxy)Ethylamine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-(2-Chlorophenoxy)Ethylamine can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 2-(2-Chlorophenoxy)Ethylamine remains stable under specific conditions, maintaining its biochemical activity over extended periods. In vivo studies have indicated that the compound may undergo metabolic degradation, leading to the formation of inactive metabolites. These temporal changes can impact the overall efficacy and duration of the compound’s effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(2-Chlorophenoxy)Ethylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific dosage levels. These findings highlight the importance of optimizing dosage regimens to achieve desired outcomes while minimizing potential side effects .
Metabolic Pathways
2-(2-Chlorophenoxy)Ethylamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(2-Chlorophenoxy)Ethylamine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to various cellular compartments. For example, the compound may bind to plasma membrane transporters, enabling its entry into cells. Once inside, it can be transported to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. These transport and distribution mechanisms are crucial for the compound’s localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 2-(2-Chlorophenoxy)Ethylamine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may contain specific amino acid sequences that direct it to the nucleus, where it can interact with nuclear receptors and transcription factors. Alternatively, it may undergo post-translational modifications, such as phosphorylation or ubiquitination, that influence its localization and activity within the cell. These subcellular localization mechanisms are essential for the compound’s precise regulation of cellular processes .
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNYPMMDVRKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370946 | |
| Record name | 2-(2-Chlorophenoxy)Ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26378-53-0 | |
| Record name | 2-(2-Chlorophenoxy)Ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chlorophenoxy)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


